molecular formula C10H11FO B2536746 (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 748795-21-3

(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2536746
CAS No.: 748795-21-3
M. Wt: 166.195
InChI Key: QNORPDDVMCJPRL-SNVBAGLBSA-N
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Description

“(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the CAS Number: 748795-21-3 . It has a molecular weight of 166.2 and its IUPAC name is ®-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Liquid Crystal Materials for Displays

A study discusses the design and synthesis of liquid crystal materials having a fluoro-substituted tetrahydro-naphthalene structure, specifically aimed for use in active matrix LCDs. Fluorinated tetrahydronaphthalenes were synthesized and incorporated into liquid crystal mixtures, exhibiting desirable properties such as a wide nematic temperature range, low melting points, and significant dielectric anisotropy. These attributes make these compounds promising for the development of new liquid crystal mixtures for TFT displays (Kusumoto et al., 2004).

Synthesis of Enantioenriched Compounds

Research has been conducted on developing new synthetic routes to access enantioenriched tetrahydronaphthalene-derived 1,3-diols. The study details a multi-step synthesis process starting from commercially available compounds, showcasing the potential of these substances in creating complex organic molecules with specific stereochemistry (Cheng et al., 2018).

Synthesis of Vic-Amino Alcohols and Vic-Diamines

Another study focuses on synthesizing various enantiopure vic-amino alcohols and vic-diamines from a dihydroxy dihydronaphthalene precursor. This research underlines the versatility of tetrahydronaphthalene derivatives in synthesizing biologically active compounds with precise control over their chirality (Orsini et al., 2001).

Material Design for Active Matrix LCD

In-depth studies have been conducted on the physical properties of new fluorinated liquid crystal components for active matrix LCDs. The research explores how fluorine substitution at specific positions in the naphthalene and tetrahydronaphthalene rings influences the thermal and optical properties of the materials, which is critical for designing high-performance liquid crystal displays (Iwashita et al., 2001).

Crystal Structure Analysis

The crystal structure of 1,c-3-diphenyltetran-r-1-ol, which has a tetrahydronaphthalene core, has been analyzed. This research contributes to understanding the conformational flexibility and stereochemistry of compounds with a tetrahydronaphthalene core, which is pivotal in the stereoselective synthesis of therapeutically active compounds (Vega et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNORPDDVMCJPRL-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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